(1R)-10-Camphorsulfonamide (1R)-10-Camphorsulfonamide
Brand Name: Vulcanchem
CAS No.: 72597-34-3
VCID: VC0018191
InChI: InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1
SMILES: CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C
Molecular Formula: C₁₀H₁₇NO₃S
Molecular Weight: 231.31

(1R)-10-Camphorsulfonamide

CAS No.: 72597-34-3

Cat. No.: VC0018191

Molecular Formula: C₁₀H₁₇NO₃S

Molecular Weight: 231.31

* For research use only. Not for human or veterinary use.

(1R)-10-Camphorsulfonamide - 72597-34-3

Specification

CAS No. 72597-34-3
Molecular Formula C₁₀H₁₇NO₃S
Molecular Weight 231.31
IUPAC Name [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Standard InChI InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1
SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

(1R)-10-Camphorsulfonamide is identified through various systematic and common names in chemical databases and literature. The compound's primary identifiers are summarized in the following table:

ParameterInformation
CAS Registry Number72597-34-3
Molecular FormulaC₁₀H₁₇NO₃S
Molecular Weight231.31 g/mol
Synonyms(R)-10-Camphorsulfonamide; 10-camphorsulfonamide; (1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-Methanesulfonamide; d-10-Camphorsulfonamide; ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

Structural Properties

The compound features a bicyclic structure derived from camphor with a sulfonamide group attached at the 10-position. The core structure consists of a 2.2.1 bicyclic system with methyl substituents at position 7 and a carbonyl group at position 2. The sulfonamide group (-SO₂NH₂) is attached to the rigid camphor skeleton, providing unique chemical and stereochemical properties.

Stereochemistry

The compound possesses the (1R) configuration at the C1 position, which is critical for its applications in asymmetric synthesis. This specific stereochemistry distinguishes it from its enantiomer, (1S)-10-Camphorsulfonamide, and significantly influences its chemical behavior and utility in stereoselective reactions.

Physical and Chemical Properties

Physical Properties

(1R)-10-Camphorsulfonamide exhibits distinctive physical characteristics that influence its handling and applications in various settings. The key physical properties are presented below:

PropertyValue
Physical FormPowder
Melting Point133-135°C
AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents
Water Hazard Class (WGK Germany)3 (severe hazard to waters)

The compound's relatively high melting point reflects the strength of intermolecular forces, likely hydrogen bonding through the sulfonamide group.

Chemical Reactivity

As a sulfonamide derivative, (1R)-10-Camphorsulfonamide exhibits chemical behavior characterized by:

  • The sulfonamide group (-SO₂NH₂) can participate in nucleophilic substitution reactions

  • The compound can undergo oxidation to form corresponding sulfonic acids

  • Reduction reactions can yield various derivatives depending on conditions

  • The carbonyl group at position 2 provides sites for nucleophilic addition reactions

Spectral Characteristics

While specific spectral data is limited in the available sources, typical spectroscopic features of sulfonamides include:

  • IR spectroscopy: Characteristic S=O stretching bands (typically 1350-1150 cm⁻¹) and N-H stretching bands

  • NMR spectroscopy: Distinctive patterns for the bicyclic framework and the sulfonamide protons

  • Mass spectrometry: Molecular ion peak at m/z corresponding to its molecular weight (231.31)

Synthesis and Preparation

Synthetic Routes

The synthesis of (1R)-10-Camphorsulfonamide typically follows a multi-step process starting from camphor:

  • Chlorosulfonation: Reaction of camphor with chlorosulfonic acid to form camphorsulfonyl chloride

  • Amination: Treatment of the resulting camphorsulfonyl chloride with ammonia to yield the final sulfonamide product

This synthetic pathway maintains the stereochemical integrity of the starting camphor molecule, producing the compound with the desired (1R) configuration.

Industrial Production

Industrial-scale production of (1R)-10-Camphorsulfonamide follows similar principles as laboratory synthesis but requires careful optimization of reaction conditions, including:

  • Temperature control to prevent side reactions

  • Solvent selection to maximize yield and purity

  • Purification procedures to ensure high-quality final product

  • Scale-up considerations for reaction kinetics and heat management

Applications and Utility

Research Applications

(1R)-10-Camphorsulfonamide serves various functions in chemical research:

  • Chiral auxiliary in asymmetric synthesis, leveraging its rigid bicyclic structure to induce stereoselectivity

  • Starting material for the preparation of other chiral reagents and catalysts

  • Model compound in studies of sulfonamide chemistry and reactivity

Pharmaceutical Applications

Recent studies have highlighted potential applications of (1R)-10-Camphorsulfonamide in pharmaceutical research:

  • Anticancer properties: The compound has shown promise in novel drug development contexts

  • Intermediate in the synthesis of bioactive molecules

  • Component in drug delivery systems exploiting its structural features

Recent investigations have explored its role as a potential anticancer agent, particularly in the development of novel therapeutic compounds.

Analytical Applications

The compound serves various analytical functions, including:

  • Chiral resolving agent for the separation of racemic mixtures

  • Reference standard in chromatographic analyses

  • Derivatizing agent for specific functional groups in analytical procedures

Comparative Analysis

Comparison with (1S)-10-Camphorsulfonamide

(1R)-10-Camphorsulfonamide and its enantiomer (1S)-10-Camphorsulfonamide share identical physical properties but differ significantly in their chemical behavior and applications:

Property(1R)-10-Camphorsulfonamide(1S)-10-Camphorsulfonamide
CAS Number72597-34-360933-63-3
Stereochemistry(1R) configuration(1S) configuration
Chiral PropertiesInduces specific stereochemistry in asymmetric reactionsInduces opposite stereochemistry in comparable reactions
ApplicationsSpecific set of asymmetric synthesesComplementary set of asymmetric syntheses

The enantiomeric relationship between these compounds makes them valuable in complementary synthetic applications, where each can induce opposite stereochemical outcomes.

Relationship to Other Camphor Derivatives

(1R)-10-Camphorsulfonamide belongs to a broader family of camphor derivatives with varied functional groups:

  • (1R)-(-)-(10-Camphorsulfonyl)oxaziridine: A related compound with an oxaziridine ring instead of the sulfonamide group, used for asymmetric oxidations

  • Camphorsulfonic acid: An oxidized form with a sulfonic acid group

  • Camphor: The parent compound, widely used in medicinal and industrial applications

The structural relationships among these compounds allow for versatile applications across different chemical contexts.

Current Research and Future Perspectives

Recent Research Findings

Current research on (1R)-10-Camphorsulfonamide focuses on several areas:

  • Development of novel asymmetric synthetic methodologies using this compound as a chiral auxiliary

  • Investigation of potential biological activities, including antimicrobial and anti-inflammatory properties

  • Exploration of its utility in the synthesis of pharmaceutical intermediates

Emerging Applications

Emerging applications for (1R)-10-Camphorsulfonamide include:

  • Catalyst design for green chemistry processes

  • Development of chiral separation technologies

  • Incorporation into new materials with specific chiroptical properties

  • Potential therapeutic applications based on recently discovered biological activities

Research Gaps and Opportunities

Despite considerable research, several knowledge gaps remain regarding (1R)-10-Camphorsulfonamide:

  • Comprehensive toxicological and environmental impact studies

  • Detailed structure-activity relationships for its biological effects

  • Development of more efficient and sustainable synthetic routes

  • Exploration of novel applications in materials science and nanotechnology

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